molecular formula B2H4 B1213185 Diborane(4) CAS No. 18099-45-1

Diborane(4)

Cat. No. B1213185
CAS RN: 18099-45-1
M. Wt: 25.66 g/mol
InChI Key: QSJRRLWJRLPVID-UHFFFAOYSA-N
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Description

Diborane(4) is a diborane.

Scientific Research Applications

Reactivity and Structure

Diborane(4) is known for its unique reactivity patterns and structural peculiarities. It exhibits fascinating reactivity towards organic substrates, particularly in the formation of sp(2)-sp(3) diboranes, which are useful for various organic reactions. For instance, dihalodiorganyl diboranes(4) demonstrate surprising reactivity, including substituent exchange between boron atoms and the formation of halide-bridged Lewis adducts. These reactions often involve an inorganic version of the Wagner-Meerwein rearrangement, indicating complex structural dynamics within these molecules (Braunschweig et al., 2013). Furthermore, the nucleophilicity of electron-rich diborane(4) compounds can be tuned through varying substituents, offering a method to rationally modify their electronic properties and reactivity (Horn et al., 2017).

Boron-Boron Bond Formation

The formation of boron-boron bonds in diborane(4) compounds is a field of significant interest due to their potential applications in various chemical reactions. For instance, diborane(6) can be converted into diborane(6) dianion through a two-electron reduction, resulting in B-B σ-bond formation. This reaction's success relies on each boron atom having a bulky ligand, and the existence of the B-B σ bond is well-supported by various analytical methods (Shoji et al., 2011).

Synthetic Applications

Diborane(4) and its derivatives are crucial in synthesizing organoboronic esters, essential reagents for forming carbon-carbon bonds. New catalytic syntheses for these compounds have been developed, significantly increasing the efficiency of these reactions (Braunschweig & Guethlein, 2011). Additionally, diborane(4) serves as a precursor in synthesizing bis(pinacolato)diborane(4), a major intermediate for addition and insertion reactions into multiple bonds (Ali et al., 2002).

Bonding Characteristics and Theoretical Studies

Diborane(4) compounds offer rich ground for theoretical studies and understanding bonding characteristics. Investigations using molecular mechanics have provided insights into the structures of these compounds, particularly focusing on the stability of different isomers and the nature of their bonding (Rendtorff & Castro, 2003).

properties

CAS RN

18099-45-1

Product Name

Diborane(4)

Molecular Formula

B2H4

Molecular Weight

25.66 g/mol

IUPAC Name

boranylborane

InChI

InChI=1S/B2H4/c1-2/h1-2H2

InChI Key

QSJRRLWJRLPVID-UHFFFAOYSA-N

SMILES

BB

Canonical SMILES

BB

Origin of Product

United States

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